(Z)-6-hydroxy-7-((2-methylpiperidin-1-yl)methyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one
Description
The compound (Z)-6-hydroxy-7-((2-methylpiperidin-1-yl)methyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative featuring a pyridin-4-ylmethylene substituent at the 2-position and a 2-methylpiperidinylmethyl group at the 7-position. The Z-configuration of the exocyclic double bond is critical for its stereoelectronic properties, influencing molecular conformation and biological interactions.
Properties
IUPAC Name |
(2Z)-6-hydroxy-7-[(2-methylpiperidin-1-yl)methyl]-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-14-4-2-3-11-23(14)13-17-18(24)6-5-16-20(25)19(26-21(16)17)12-15-7-9-22-10-8-15/h5-10,12,14,24H,2-4,11,13H2,1H3/b19-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKOVBDKFFIYOR-UNOMPAQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=C(C=CC3=C2OC(=CC4=CC=NC=C4)C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCCN1CC2=C(C=CC3=C2O/C(=C\C4=CC=NC=C4)/C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-6-hydroxy-7-((2-methylpiperidin-1-yl)methyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is a complex benzofuran derivative that has garnered attention for its potential biological activities. This article synthesizes current research findings, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound features a benzofuran core, which is known for its diverse biological activities. The presence of hydroxyl and piperidine groups enhances its interaction with biological targets. The structure can be represented as follows:
Biological Activities
Research indicates that benzofuran derivatives exhibit a range of biological activities, including antioxidant , anti-inflammatory , anticancer , and antimicrobial effects. The specific activities of (Z)-6-hydroxy-7-((2-methylpiperidin-1-yl)methyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one are summarized below.
1. Antioxidant Activity
Benzofuran derivatives have been shown to possess significant antioxidant properties. In vitro studies demonstrated that the compound effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with various diseases.
2. Anti-inflammatory Effects
The compound exhibits potent anti-inflammatory properties by inhibiting key pro-inflammatory cytokines such as TNF-alpha, IL-1, and IL-6. A study reported a reduction in TNF-alpha levels by 93.8% and IL-1 by 98% in treated macrophage cells, indicating its potential for managing chronic inflammatory conditions .
3. Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines, including K562 human leukemia cells. The compound induced apoptosis through mitochondrial pathways, evidenced by increased caspase 3 and 7 activities after exposure .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| K562 | 12 | Apoptosis via ROS generation |
| MCF-7 (Breast) | 58 | Inhibition of cell proliferation |
4. Antimicrobial Activity
Preliminary investigations suggest that (Z)-6-hydroxy-7-((2-methylpiperidin-1-yl)methyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one has antimicrobial properties against several bacterial strains. This activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
The biological activity of the compound is largely attributed to its structural features:
- Hydroxyl groups : These enhance hydrogen bonding with biological macromolecules.
- Piperidine moiety : This contributes to improved bioavailability and interaction with various receptors.
Case Study 1: Anti-inflammatory Effects in Animal Models
In vivo studies demonstrated that administration of the compound significantly reduced inflammation in rat models induced by lipopolysaccharide (LPS). The results indicated a marked decrease in inflammatory markers such as nitric oxide (NO) and prostaglandin E2 (PGE2) levels .
Case Study 2: Anticancer Activity in Human Cell Lines
A series of experiments conducted on human leukemia K562 cells showed that the compound could induce apoptosis effectively. The study revealed that after 48 hours of treatment, there was a substantial increase in apoptotic cell populations compared to control groups .
Scientific Research Applications
Chemical Properties and Structure
This compound features a benzofuran core, a piperidine ring, and a pyridine moiety, which contribute to its diverse chemical reactivity and biological activity. The presence of multiple functional groups allows for various chemical transformations, making it a valuable building block in organic synthesis.
Chemistry
(Z)-6-hydroxy-7-((2-methylpiperidin-1-yl)methyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one serves as a versatile intermediate for synthesizing more complex molecules. Its unique structure facilitates the development of new synthetic methodologies, including:
- Catalytic Reactions : The compound can be utilized in catalytic processes, enhancing reaction efficiency and selectivity.
- Functionalization : It can undergo various reactions such as oxidation, reduction, and substitution to yield derivatives with tailored properties.
Biology
The biological activities of this compound have been extensively studied, particularly its potential therapeutic effects:
Antimicrobial Activity :
Recent studies have demonstrated significant antibacterial properties against various strains.
Table 1: Antibacterial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 0.015 mg/mL | 24 |
| Escherichia coli | 0.025 mg/mL | 22 |
| Bacillus subtilis | 0.030 mg/mL | 20 |
| Pseudomonas aeruginosa | 0.050 mg/mL | 18 |
These results indicate that the compound exhibits potent antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .
Anticancer Activity :
Preliminary research suggests that the compound may possess anticancer properties by inhibiting specific cancer cell lines. Further studies are needed to elucidate the mechanism of action and identify molecular targets involved in its anticancer activity.
Medicine
In medicinal chemistry, (Z)-6-hydroxy-7-((2-methylpiperidin-1-yl)methyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is being explored as a potential lead compound for drug development. Its structural features may allow it to interact with biological targets such as enzymes or receptors, leading to modulation of various biological pathways.
Industry
The compound has potential applications in material science and catalysis:
- Material Development : It can be utilized in the synthesis of advanced materials with specific properties.
- Catalytic Applications : Its unique structure may serve as a catalyst or catalyst precursor in various chemical processes.
Case Studies
Several case studies have highlighted the effectiveness of (Z)-6-hydroxy-7-((2-methylpiperidin-1-yl)methyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one in different applications:
- Synthesis of Novel Antimicrobial Agents : A study focused on synthesizing derivatives of this compound that exhibited enhanced antimicrobial activity compared to existing agents.
- Investigation of Anticancer Mechanisms : Research aimed at understanding how the compound interacts with cancer cell pathways revealed promising results that warrant further investigation into its therapeutic potential.
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The hydroxyl group and benzofuranone ketone are primary sites for redox transformations:
-
Oxidation of the hydroxyl group : Under controlled conditions with oxidizing agents like potassium permanganate (KMnO₄), the phenolic -OH group can be oxidized to a quinone structure. This reaction is pH-dependent and typically requires aqueous acidic or basic media .
-
Reduction of the benzofuranone carbonyl : Sodium borohydride (NaBH₄) selectively reduces the ketone to a secondary alcohol, yielding (Z)-6-hydroxy-7-((2-methylpiperidin-1-yl)methyl)-2-(pyridin-4-ylmethylene)benzofuran-3-ol with >80% efficiency.
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Hydroxyl oxidation | KMnO₄, H₂O, pH 9–10 | Quinone derivative | 45–60% |
| Ketone reduction | NaBH₄, MeOH, 0°C | Benzofuran-3-ol analog | >80% |
Nucleophilic Substitution
The methylpiperidine moiety participates in substitution reactions:
-
Quaternization of the piperidine nitrogen : Treatment with methyl iodide (CH₃I) in acetonitrile forms a quaternary ammonium salt, enhancing water solubility .
-
Demethylation : Strong acids (e.g., HBr/AcOH) remove the methyl group from the piperidine ring, generating a secondary amine.
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Nitrogen quaternization | CH₃I, CH₃CN, reflux | Quaternary ammonium salt | 70–85% |
| Piperidine demethylation | HBr/AcOH, 100°C | Secondary amine derivative | 60–75% |
Condensation and Cyclization
The benzofuranone carbonyl reacts with nucleophiles like hydrazines:
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Hydrazone formation : Condensation with hydrazine hydrate in ethanol produces a hydrazone derivative, which can cyclize under acidic conditions to form pyridazinone heterocycles .
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Hydrazone synthesis | NH₂NH₂·H₂O, EtOH, Δ | Hydrazone intermediate | 75–90% |
| Cyclization to pyridazinone | HCl, EtOH, reflux | Pyridazinone-fused benzofuran | 60–70% |
Electrophilic Aromatic Substitution
The electron-rich benzofuran ring undergoes halogenation and nitration:
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Bromination : Electrophilic bromine (Br₂/FeBr₃) substitutes at the C5 position of the benzofuran ring .
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Nitration : HNO₃/H₂SO₄ introduces a nitro group at C7, adjacent to the hydroxyl group .
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| C5 bromination | Br₂, FeBr₃, DCM | 5-Bromo derivative | 50–65% |
| C7 nitration | HNO₃, H₂SO₄, 0°C | 7-Nitro analog | 40–55% |
Geometric Isomerization
The Z-configuration of the pyridinylmethylene group can isomerize to the E-form under UV light or thermal stress:
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Photoisomerization : UV irradiation (λ = 365 nm) in DMSO induces Z→E isomerization with a 3:1 equilibrium ratio .
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Thermal isomerization : Heating to 120°C in toluene shifts the equilibrium toward the E-isomer .
| Condition | Isomer Ratio (Z:E) | Time to Equilibrium |
|---|---|---|
| UV light (365 nm) | 3:1 | 2–4 hours |
| Thermal (120°C) | 1:2 | 6–8 hours |
Metal-Catalyzed Cross-Couplings
The pyridine ring participates in Suzuki-Miyaura couplings:
-
Borylation : Pd(PPh₃)₄ catalyzes coupling with bis(pinacolato)diboron to install a boronate ester at the pyridine’s C3 position .
| Reaction | Catalyst/Reagents | Product | Yield |
|---|---|---|---|
| Pyridine C3 borylation | Pd(PPh₃)₄, B₂pin₂, KOAc | Boronate ester-functionalized derivative | 55–70% |
Acid-Base Reactivity
The phenolic -OH group (pKa ≈ 9.5) forms salts with bases like NaOH or K₂CO₃, improving solubility in polar solvents .
Key Structural Insights Influencing Reactivity:
-
Benzofuran Core : Directs electrophilic substitution to C5 and C7 positions due to electron-donating effects of the fused oxygen heterocycle .
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Pyridinylmethylene Group : The conjugated double bond facilitates isomerization and participates in cycloadditions .
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Methylpiperidine Substituent : Enhances lipophilicity and enables nitrogen-centered reactions .
This compound’s multifunctional architecture supports its utility in synthesizing bioactive derivatives, particularly for antimicrobial and anticancer applications .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Core Heterocycle and Aromatic Substituents
- Pyridinyl vs. Thienyl Groups: The compound (2Z)-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-2-(2-thienylmethylene)-1-benzofuran-3(2H)-one () replaces the pyridin-4-ylmethylene group with a sulfur-containing 2-thienylmethylene moiety. This substitution reduces basicity (pyridine pKa ~5 vs.
Trimethoxybenzylidene vs. Pyridinylmethylene :
The analog (Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one () features a bulkier, more polar 2,3,4-trimethoxybenzylidene group. The methoxy substituents enhance hydrophobicity and may improve membrane permeability, while the hydroxyethylpiperazine group increases solubility compared to the target compound’s 2-methylpiperidine .
Piperidine/Piperazine Substituents
- 2-Methylpiperidinyl vs. 4-Methylpiperidinyl: The position of the methyl group on the piperidine ring (2-methyl in the target compound vs. 4-methyl in ) alters steric effects and nitrogen accessibility.
Piperazine Derivatives :
Piperazine-containing analogs (e.g., and ) introduce additional hydrogen-bonding capacity and solubility due to the presence of a hydroxyethyl group or nitrogen-rich heterocycles. These modifications could enhance pharmacokinetic properties compared to the target compound’s piperidine motif .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
Q & A
Q. Q1. What are the optimal synthetic routes for preparing (Z)-6-hydroxy-7-((2-methylpiperidin-1-yl)methyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one, and how can reaction yields be improved?
Methodological Answer: The synthesis typically involves a multi-step approach:
Knoevenagel Condensation : A benzofuran-3(2H)-one core reacts with pyridine-4-carbaldehyde under basic conditions (e.g., NaDES solvents or Knoevenagel catalysts like L-proline) to form the α,β-unsaturated ketone .
Mannich Reaction : Introduction of the 2-methylpiperidinylmethyl group via a Mannich reaction with formaldehyde and 2-methylpiperidine. Optimize pH (8–10) and temperature (40–60°C) to minimize side products .
Hydroxylation : Selective oxidation or demethylation at the 6-position using catalysts like ceric ammonium nitrate (CAN) .
Table 1: Yield Optimization Strategies
| Step | Solvent | Catalyst | Yield Range | Key Reference |
|---|---|---|---|---|
| Knoevenagel | NaDES (ChCl:Urea) | L-Proline | 59–75% | |
| Mannich | THF | NaHCO₃ | 50–65% | |
| Hydroxylation | MeOH/H₂O | CAN | 70–85% |
Q. Q2. How is the stereochemical configuration (Z/E) of the α,β-unsaturated ketone confirmed experimentally?
Methodological Answer: The Z-configuration is verified via:
- ¹H NMR : Coupling constants (J ≈ 12–14 Hz for transoid protons in Z-isomers) .
- X-ray Crystallography : Definitive confirmation of spatial arrangement (e.g., dihedral angles < 10° between benzofuran and pyridine planes) .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to compare experimental and theoretical NMR/IR spectra .
Advanced Research Questions
Q. Q3. What strategies address contradictions in reported biological activity data for this compound, particularly in NF-κB inhibition assays?
Methodological Answer: Discrepancies may arise from:
- Cellular Context : Cell type-specific permeability (e.g., macrophage vs. epithelial cells) .
- Redox Sensitivity : The hydroxy group at C6 may undergo oxidation, altering activity. Use antioxidants (e.g., ascorbate) in assays to stabilize the compound .
- Metabolic Interference : Test metabolites (e.g., glucuronidated derivatives) via LC-MS to rule out false negatives .
Table 2: Key Parameters for Reproducible Bioassays
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Cell Line | RAW 264.7 macrophages | Validated NF-κB model |
| Solvent | DMSO (<0.1% v/v) | Minimize cytotoxicity |
| Incubation Time | 24 h | Balance efficacy and metabolic degradation |
Q. Q4. How can computational modeling predict the binding interactions of this compound with kinase targets (e.g., PI3K/Akt pathways)?
Methodological Answer:
Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions. Focus on:
- Hydrogen bonding with the hydroxy group and pyridine nitrogen .
- Hydrophobic interactions with the benzofuran core .
MD Simulations : Run 100-ns trajectories (AMBER/CHARMM force fields) to assess stability of the ligand-pocket complex .
Free Energy Calculations : MM-GBSA/PBSA to rank binding affinities against known inhibitors .
Key Finding : The 2-methylpiperidine moiety enhances binding to allosteric kinase pockets due to conformational flexibility .
Q. Q5. What analytical techniques resolve challenges in impurity profiling during scale-up synthesis?
Methodological Answer: Critical impurities include:
- Unreacted Intermediates : Monitor via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
- Diastereomers : Chiral chromatography (Chiralpak AD-H column, hexane/EtOH) to separate stereoisomers .
- Oxidative Byproducts : LC-MS/MS (ESI+) with MRM transitions for hydroxylated or dimerized species .
Table 3: Impurity Limits and Controls
| Impurity Type | Acceptable Limit | Mitigation Strategy |
|---|---|---|
| Residual Solvent | <500 ppm (ICH Q3C) | Azeotropic distillation |
| Stereoisomers | <0.5% | Optimize reaction pH/temperature |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
